molecular formula C6H2F2IN3 B13475557 2-Azido-1,3-difluoro-5-iodobenzene

2-Azido-1,3-difluoro-5-iodobenzene

Cat. No.: B13475557
M. Wt: 281.00 g/mol
InChI Key: LNBFCZPBSRNPAV-UHFFFAOYSA-N
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Description

2-Azido-1,3-difluoro-5-iodobenzene is an organic compound characterized by the presence of azido, difluoro, and iodo substituents on a benzene ring

Preparation Methods

The synthesis of 2-Azido-1,3-difluoro-5-iodobenzene typically involves the introduction of the azido group to a pre-functionalized benzene ring. One common method is the diazotization of aniline derivatives followed by azidation. The reaction conditions often require the use of sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide to introduce the azido group. Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields .

Chemical Reactions Analysis

2-Azido-1,3-difluoro-5-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized products. Common reagents used in these reactions include sodium azide, hydrogen gas, and various oxidizing agents.

Scientific Research Applications

2-Azido-1,3-difluoro-5-iodobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in bioconjugation reactions to label biomolecules with azido groups.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Azido-1,3-difluoro-5-iodobenzene involves its reactivity towards nucleophiles and electrophiles. The azido group is particularly reactive and can participate in click chemistry reactions, forming stable triazole linkages. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

2-Azido-1,3-difluoro-5-iodobenzene can be compared with other similar compounds such as:

Properties

Molecular Formula

C6H2F2IN3

Molecular Weight

281.00 g/mol

IUPAC Name

2-azido-1,3-difluoro-5-iodobenzene

InChI

InChI=1S/C6H2F2IN3/c7-4-1-3(9)2-5(8)6(4)11-12-10/h1-2H

InChI Key

LNBFCZPBSRNPAV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)N=[N+]=[N-])F)I

Origin of Product

United States

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